molecular formula C18H14BrN3OS B11685426 (4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B11685426
M. Wt: 400.3 g/mol
InChI Key: HCTFBQPIVLUDRJ-GIDUJCDVSA-N
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Description

(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, a trimethylphenyl group, and a triazatricyclo framework, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multi-step organic reactions. The starting materials may include brominated aromatic compounds, thiols, and triazoles. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one include other brominated aromatic compounds, triazoles, and thiophene derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. The presence of the bromine atom, trimethylphenyl group, and triazatricyclo framework gives it distinct chemical and biological properties that may not be found in other similar compounds.

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C18H14BrN3OS/c1-9-4-11(3)12(5-10(9)2)6-15-17(23)22-16-14(21-18(22)24-15)7-13(19)8-20-16/h4-8H,1-3H3/b15-6+

InChI Key

HCTFBQPIVLUDRJ-GIDUJCDVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C/2\C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)C

Canonical SMILES

CC1=CC(=C(C=C1C)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)C

Origin of Product

United States

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